molecular formula C15H22ClNO2 B565933 Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride CAS No. 19716-79-1

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

Cat. No.: B565933
CAS No.: 19716-79-1
M. Wt: 283.796
InChI Key: ZNSNAOXTBUHNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is known for its role as a central nervous system stimulant and is an analog of methylphenidate. This compound acts as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, making it significant in various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride typically involves the esterification of 2-piperidineacetic acid with phenylacetic acid, followed by the addition of ethyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .

Scientific Research Applications

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic uses.

    Medicine: Investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and results in stimulant effects. The molecular targets include dopamine and norepinephrine transporters, which are crucial for the reuptake process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is unique due to its specific chemical structure, which allows for selective inhibition of dopamine and norepinephrine reuptake. This selectivity can result in different pharmacological profiles and potential therapeutic applications compared to other stimulants .

Properties

IUPAC Name

ethyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNAOXTBUHNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669838
Record name Ethyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19716-79-1
Record name Ethyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.